molecular formula C6H6O6 B8641590 (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione

(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione

Cat. No.: B8641590
M. Wt: 174.11 g/mol
InChI Key: QRFNDAVXJCGLFB-GJPGBQJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is a chemical compound derived from D-glucaric acid. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is known for its stability and biodegradability, making it an important reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione can be synthesized through the cyclization of D-glucaric acid. One common method involves dissolving D-glucaric acid in an alcohol solvent, adding an acid catalyst, and heating the mixture for a specific period . Another method uses potassium gluconate as the organic acid, which is then treated with an organic acid or a salt thereof to obtain high-purity D-glucaric acid 1,4:6,3-dilactone .

Industrial Production Methods: Industrial production of D-glucaric acid 1,4:6,3-dilactone often involves the use of calcium D-gluconate as a raw material. The calcium ions are separated from an aqueous solution of calcium D-gluconate using an ion exchange resin, followed by distillation with a solvent such as methyl isobutyl ketone . This method, however, can be costly due to the complex processes involved.

Chemical Reactions Analysis

Types of Reactions: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as nitric acid.

    Reduction: Reducing agents like sodium borohydride can be used to convert D-glucaric acid 1,4:6,3-dilactone into its reduced forms.

    Substitution: Acid catalysts are often used to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various lactones and acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione involves its interaction with specific enzymes and molecular pathways. One key enzyme is D-glucuronolactone dehydrogenase, which oxidizes the lactone of D-glucuronic acid to D-glucaric acid 1,4:6,3-dilactone . This compound also acts as a potent inhibitor of beta-glucuronidase, thereby affecting the metabolism of glucuronic acid .

Comparison with Similar Compounds

  • D-Glucaric acid 1,4-lactone
  • D-Saccharic acid 1,4-lactone
  • D-Glucaric acid di-g-lactone diacetate

Comparison: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is unique due to its specific lactone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, while D-Glucaric acid 1,4-lactone and D-Saccharic acid 1,4-lactone share similar lactone structures, their reactivity and applications can differ significantly .

Properties

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

IUPAC Name

(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione

InChI

InChI=1S/C6H6O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-4,7-8H/t1-,2+,3-,4-/m1/s1

InChI Key

QRFNDAVXJCGLFB-GJPGBQJBSA-N

Isomeric SMILES

[C@@H]12[C@@H]([C@@H](C(=O)O1)O)OC(=O)[C@@H]2O

Canonical SMILES

C12C(C(C(=O)O1)O)OC(=O)C2O

Origin of Product

United States

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